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5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Documentation Hub

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  • Product: 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • CAS: 2219366-71-7

Core Science & Biosynthesis

Foundational

Synthesis and Optimization of 1H-Pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide

Introduction The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a critical structural motif in the design of kinase inhibitors and immunomodulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a critical structural motif in the design of kinase inhibitors and immunomodulators. Recent advancements have highlighted its utility in dual FLT3/CDK4 inhibitors[1] and small-molecule antagonists targeting the PD-1/PD-L1 interaction[2]. Due to the dense functionalization required for target binding, synthesizing these derivatives demands highly regioselective and robust methodologies.

Strategic Disconnection and Retrosynthetic Analysis

The synthesis of the pyrazolo[4,3-b]pyridine bicyclic system traditionally relies on three primary disconnections. The causality behind selecting a specific route depends heavily on the desired substitution pattern and the electronic nature of the target molecule:

  • Route A (Pyridine Annulation): Best suited for late-stage diversification of the pyridine ring. It involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with active methylene compounds (e.g., malononitrile or cyanoacetamide)[3].

  • Route B (Pyrazole Annulation): Ideal for incorporating electron-withdrawing groups (EWGs) on the pyridine core. It utilizes readily available 2-chloro-3-nitropyridines, leveraging a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp-Klingemann azo-coupling[4].

  • Route C (Intramolecular C-N Cross-Coupling): Optimal for accessing highly substituted derivatives via transition-metal catalysis. Copper-mediated intramolecular C-N cross-coupling of primary allylamines provides excellent yields under mild conditions[5].

Retrosynthesis Target 1H-pyrazolo[4,3-b]pyridine Derivatives RouteA Route A: Pyridine Annulation (Friedländer-type) RouteA->Target RouteB Route B: Pyrazole Annulation (SNAr & Japp-Klingemann) RouteB->Target RouteC Route C: C-N Cross-Coupling (Cu-Mediated) RouteC->Target PreA 4-Aminopyrazole-5-carbaldehydes + Active Methylene PreA->RouteA PreB 2-Chloro-3-nitropyridines + Arenediazonium Salts PreB->RouteB PreC Primary Allylamines + Cu(I) Catalyst PreC->RouteC

Retrosynthetic pathways for 1H-pyrazolo[4,3-b]pyridine derivatives.

Mechanistic Insights and Causal Relationships

Expertise & Experience: When executing Route B (SNAr followed by Japp-Klingemann), the choice of base is critical. Nikol'skiy et al. demonstrated that using milder nucleophilic bases like DABCO or secondary amines (pyrrolidine) prevents the premature degradation of the diazonium salt, which is a common failure point when using stronger bases[4]. The reaction proceeds via the formation of an active methylene intermediate, which then undergoes azo-coupling with stable arenediazonium tosylates[6]. The subsequent cyclization is driven by the thermodynamic stability of the resulting aromatic pyrazole ring[7].

For Route C, the Ullmann-type C-N coupling is catalyzed by Cu(I) species. The causality of adding a ligand (e.g., L-proline or N,N-dimethylglycine) is to stabilize the Cu(I) oxidation state and increase its solubility in organic solvents, thereby lowering the activation energy for the oxidative addition of the aryl halide bond[8].

Experimental Protocols: Self-Validating Workflows

Trustworthiness: The following protocols are engineered to be self-validating systems. In-process controls (IPCs), such as TLC or LC-MS monitoring, are integrated to ensure intermediate stability before proceeding to the next step.

Protocol 1: One-Pot Synthesis via SNAr and Japp-Klingemann Reaction (Route B)[4]

Objective: Synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.

  • Preparation of Active Methylene Intermediate: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in anhydrous ethanol. Add DBU (1.5 equiv) dropwise at 0 °C.

    • Causality: DBU acts as a non-nucleophilic base to generate the enolate without displacing the labile chloro group directly[4].

  • SNAr Reaction: Heat the mixture to 60 °C for 2 hours.

    • Validation: Monitor by LC-MS until the complete disappearance of the starting pyridine (m/z[M+H]+ expected).

  • Azo-Coupling: Cool the mixture to 0 °C. Slowly add a pre-cooled solution of arenediazonium tosylate (1.1 equiv) and pyrrolidine (1.0 equiv). Stir for 30 minutes[4].

  • Cyclization and Deacylation: Add a catalytic amount of acetic acid and warm to room temperature. The intermediate undergoes spontaneous deacetylation and cyclization[6].

  • Isolation: Pour into ice-water, filter the precipitate, and recrystallize from ethanol to yield the pure pyrazolo[4,3-b]pyridine derivative.

Protocol 2: Copper-Mediated Intramolecular C-N Cross-Coupling (Route C)[5]

Objective: Synthesis of substituted pyrazolo[4,3-b]pyridines from primary allylamines.

  • Catalyst Preparation: In a Schlenk tube under nitrogen, combine CuI (10 mol%), L-proline (20 mol%), and Cs2CO3 (2.0 equiv) in anhydrous DMSO[9].

  • Substrate Addition: Add the primary allylamine precursor (1.0 equiv) bearing an ortho-halopyridine moiety.

  • Cross-Coupling: Heat the reaction mixture to 90 °C for 10-12 hours[5].

    • Causality: The elevated temperature is required to overcome the energy barrier of the reductive elimination step in the Cu(I)/Cu(III) catalytic cycle.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with aqueous sodium sulfite (Na2SO3) solution[5].

    • Validation: A color change from dark brown to a clear organic layer indicates successful reduction and removal of the Cu catalyst.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, hexane/EtOAc)[5].

Quantitative Data and Yield Comparisons

To guide synthetic strategy, Table 1 summarizes the efficiency of different methodologies based on recent literature.

Table 1: Comparison of Synthetic Routes for 1H-Pyrazolo[4,3-b]pyridine Derivatives

Synthetic RouteKey Reagents / CatalystsSubstrate ScopeAverage Yield (%)AdvantagesReference
Pyridine Annulation Malononitrile, cyanoacetamide5-Amino-1H-pyrazoles65–80High regioselectivity, mild conditions[3]
Pyrazole Annulation Arenediazonium tosylates, DBU2-Chloro-3-nitropyridines72–85One-pot procedure, uses stable diazonium salts[4]
C-N Cross-Coupling CuI, L-proline, Cs2CO3Primary allylamines92–96Broad functional group tolerance, highly substituted products[5]

Conclusion The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives requires a nuanced understanding of heterocyclic reactivity. While classical Friedländer-type condensations remain reliable[10], modern one-pot SNAr/Japp-Klingemann sequences[4] and copper-catalyzed cross-couplings[5] offer superior efficiency and broader substrate scopes. By selecting the appropriate retrosynthetic disconnection and strictly controlling reaction conditions, researchers can rapidly access diverse libraries of these privileged scaffolds for drug discovery.

References
  • Title: Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Source: Bioorganic Chemistry, 2022, 121, 105669. URL: [Link]

  • Title: 1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry, 2021, 114, 105034. URL: [Link]

  • Title: Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. Source: Chemistry of Heterocyclic Compounds, 2020, 56(3), 347-354. URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences, 2023, 24(2), 1758. URL: [Link]

  • Title: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. Source: RSC Advances, 2012, 2, 10607-10617. URL: [Link]

Sources

Exploratory

The Role of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry: A Technical Guide to Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the pyrazolopyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of small-molecule kinase inhibitors [1]. Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolopyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of small-molecule kinase inhibitors [1]. Acting as an excellent bioisostere for purines and azaindoles, this framework provides optimal hydrogen-bonding vectors for the highly conserved ATP-binding hinge region of protein kinases.

Among the various isomeric sub-types, the 1H-pyrazolo[4,3-b]pyridine core is particularly valuable. When functionalized as 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) [2], it serves as an advanced, highly versatile building block. This whitepaper dissects the structural rationale behind this specific substitution pattern, reviews its application across key oncological and fibrotic targets, and provides a validated synthetic protocol for late-stage structure-activity relationship (SAR) diversification.

Structural Rationale & Pharmacophore Utility

The utility of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is not accidental; every functional group on this molecule serves a distinct purpose in both biochemical targeting and synthetic strategy.

  • The Pyrazolo[4,3-b]pyridine Core: This electron-deficient bicyclic system avoids the metabolic liabilities of electron-rich heterocycles (such as pyrrolo[3,2-b]pyridines, which are prone to hepatic C-2 hydroxylation) [1]. It provides a rigid, planar geometry that slots efficiently into the ATP-binding cleft.

  • The 1-Methyl Group (Tautomeric Lock): Unsubstituted pyrazoles exist in a state of tautomeric flux, which can complicate both SAR interpretation and synthetic regioselectivity. The 1-methyl group locks the molecule into a single tautomer, ensuring a predictable binding pose. Furthermore, the methyl group often projects into a small hydrophobic sub-pocket within the kinase domain, enhancing binding affinity and improving cellular permeability.

  • The 5-Bromo Vector: The bromine atom at the C5 position acts as an ideal synthetic handle. It is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing medicinal chemists to rapidly append diverse aryl, heteroaryl, or amine substituents to probe the solvent-exposed region or adjacent allosteric pockets [3].

G Core Pyrazolo[4,3-b]pyridine Core N_Hinge N2 / Pyridine N Hinge Binders Core->N_Hinge ATP Pocket Anchoring Methyl 1-Methyl Group (Tautomer Lock) Core->Methyl Hydrophobic Interaction Bromo 5-Bromo Vector (Cross-Coupling) Core->Bromo Late-Stage SAR

Fig 1. Pharmacophore mapping of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in kinase inhibitor design.

Key Kinase Targets & SAR Insights

The pyrazolo[4,3-b]pyridine scaffold has been successfully deployed against a multitude of challenging kinase targets. By utilizing the 5-bromo-1-methyl building block, researchers have navigated complex SAR landscapes to optimize potency, selectivity, and pharmacokinetic (PK) profiles.

Quantitative SAR Summary
Target KinaseScaffold ModificationPharmacological ImpactPrimary Indication
ALK2 Pyrazolo[4,3-b]pyridine coreIdentified as an early lead (IC50 = 95 nM); established the baseline for hinge binding before further nitrogen-walk optimization [4].Bone disorders (FOP)
FGFR C5/C6 Arylation via SuzukiEnhanced hydrophobic pocket engagement; yielded derivatives with low nanomolar potency against FGFR [3].Oncology
TGF-βR1 7-substituted-pyrazolo[4,3-b]pyridineReduced lipophilicity compared to quinoline analogs while maintaining significant TGF-βR1 kinase inhibition [5].Fibrosis / Oncology
CDK8 Core bioisosteric replacementImproved metabolic stability over pyrrolo[3,2-b]pyridine by preventing hepatic C-2 hydroxylation [1].Colorectal Cancer

Experimental Methodology: C5-Functionalization via Suzuki-Miyaura Coupling

To leverage 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine for library generation, a robust, high-yielding cross-coupling protocol is required. The following methodology details a self-validating Suzuki-Miyaura coupling optimized for nitrogen-rich heteroaryls [3].

Causality-Driven Protocol Design
  • Reagent Selection & Stoichiometry:

    • Substrate: 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv).

    • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv). Causality: A slight excess of the boronic species compensates for potential protodeboronation at elevated temperatures.

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Causality: The large bite angle of the dppf ligand facilitates the reductive elimination step. Crucially, its strongly chelating bidentate nature prevents the nitrogen-rich pyrazolopyridine core from displacing the ligand and poisoning the palladium catalyst.

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: Dioxane efficiently solubilizes the organic starting materials. The 20% water content is highly critical; it dissolves the inorganic base and generates the reactive trihydroxyboronate intermediate required for the transmetalation step onto the Pd(II) complex.

  • Step-by-Step Execution:

    • Step 1: In an oven-dried microwave vial or Schlenk tube, combine the bromide (1.0 equiv), boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Step 2: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture.

    • Step 3 (Critical): Degas the suspension by bubbling dry N₂ or Argon through the mixture for 5–10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding biaryls) and to protect the active Pd(0) catalytic species from oxidizing into inactive Pd(II) dead-end complexes.

    • Step 4: Seal the vessel and heat to 80–90 °C in an oil bath (or 110 °C via microwave irradiation) for 2–4 hours.

    • Step 5: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation & Quality Control:

    • In-Process Control: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M / M+2 ratio of 1:1) and the appearance of the target mass indicates successful coupling.

    • Post-Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient). Confirm structure via ¹H NMR; the disappearance of the C5-bromide allows the adjacent pyridine protons to shift, confirming regioselective substitution.

Workflow SM Starting Material 5-bromo-1-methyl-1H- pyrazolo[4,3-b]pyridine Reagents Reagents Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM->Reagents Reaction Condition 80°C, N2 Atm, 2-4h Reagents->Reaction Product Product 5-Aryl-1-methyl-1H- pyrazolo[4,3-b]pyridine Reaction->Product

Fig 2. Standardized Suzuki-Miyaura cross-coupling workflow for C5-functionalization.

Conclusion & Future Perspectives

The 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine building block sits at the intersection of elegant synthetic design and highly effective medicinal chemistry. By providing a stable, tautomerically locked hinge-binding motif with a reliable vector for late-stage diversification, it accelerates the hit-to-lead and lead optimization phases of drug discovery. As the field moves toward more complex modalities, including Proteolysis Targeting Chimeras (PROTACs), the C5-position of this scaffold offers an ideal exit vector for linker attachment, ensuring that pyrazolo[4,3-b]pyridines will remain a cornerstone of targeted therapy development for years to come.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.National Institutes of Health (NIH) / PMC.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).MDPI.
  • 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) Product Data.Advanced ChemBlocks.
  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2.ACS Medicinal Chemistry Letters / PMC.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.MDPI.

Sources

Foundational

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of increasing intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its fundamental chemical properties, including its CAS number and exact mass, and explores the synthetic strategies for its preparation. Furthermore, it delves into the spectroscopic characterization of this molecule and discusses its current and potential applications in drug discovery and development, supported by insights into the broader class of pyrazolo[4,3-b]pyridine derivatives.

Core Compound Identification

The subject of this guide is the compound 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

IdentifierValueSource
Chemical Name 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-
CAS Number 2219366-71-7[1]
Molecular Formula C₇H₆BrN₃-
Exact Mass 210.9745 DaCalculated
Canonical SMILES CN1N=CC2=C1C=CC(Br)=N2-

Exact Mass Calculation: The exact mass is determined using the masses of the most abundant isotopes of each element:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Bromine (⁷⁹Br): 78.918338 Da

  • Nitrogen (¹⁴N): 14.003074 Da

Exact Mass = (7 * 12.000000) + (6 * 1.007825) + (1 * 78.918338) + (3 * 14.003074) = 210.9745 Da

Introduction to the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Its structural resemblance to purine bases allows it to function as a bioisostere, potentially interfering with biological pathways involving purines.

Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have demonstrated a wide array of pharmacological activities, including acting as kinase inhibitors, antimicrobial agents, and anticancer agents. This broad bioactivity profile underscores the therapeutic potential of this class of compounds and provides a strong rationale for the synthesis and investigation of novel analogs such as 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships.

Synthetic Strategies

The synthesis of the pyrazolo[4,3-b]pyridine ring system can be broadly approached through two main retrosynthetic disconnections: annulation of a pyridine ring onto a pre-existing pyrazole or construction of the pyrazole ring from a substituted pyridine precursor.

A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. This strategy involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. This approach offers several advantages, including the use of stable arenediazonium tosylates and the potential for a one-pot procedure combining azo-coupling, deacylation, and pyrazole ring formation.

Proposed Synthetic Pathway

A plausible synthetic route to 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine could commence with a suitably substituted pyridine derivative. For instance, a substituted 2-amino-3-bromopyridine could undergo diazotization followed by cyclization with a methyl-substituted active methylene compound to form the pyrazole ring. Alternatively, a pre-formed methylpyrazole with appropriate functionalities could be subjected to a ring-closing reaction to form the fused pyridine ring.

Below is a conceptual workflow for the synthesis of a pyrazolo[4,3-b]pyridine core.

G cluster_0 Pyridine Annulation Approach cluster_1 Pyrazole Annulation Approach Substituted Pyrazole Substituted Pyrazole Functionalization Functionalization Substituted Pyrazole->Functionalization Introduction of required groups Cyclization Cyclization Functionalization->Cyclization Ring closure to form pyridine Target Scaffold Target Scaffold Cyclization->Target Scaffold Substituted Pyridine Substituted Pyridine Activation Activation Substituted Pyridine->Activation e.g., Nitration, Halogenation Reaction with\nHydrazine derivative Reaction with Hydrazine derivative Activation->Reaction with\nHydrazine derivative Formation of pyrazole precursor Reaction with\nHydrazine derivative->Cyclization Intramolecular ring closure

Caption: General retrosynthetic approaches to the pyrazolo[4,3-b]pyridine scaffold.

Experimental Considerations

The choice of synthetic route would depend on the availability of starting materials and the desired substitution pattern. The reaction conditions for each step, including solvents, temperature, and catalysts, would need to be carefully optimized to achieve a good yield and purity of the final product. Purification of the intermediates and the final compound would likely involve techniques such as column chromatography and recrystallization.

Spectroscopic Characterization

The structural elucidation of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about their relative positions on the bicyclic ring system.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by their local electronic environment, with the carbon atom attached to the bromine atom expected to be significantly shifted.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of 210.9745 Da for the C₇H₆⁷⁹BrN₃ isotopologue. The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks for a bromine-containing compound, would provide definitive evidence for the presence of a single bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in a number of biologically active compounds. Derivatives of this and related pyrazolopyridine systems have been investigated for a wide range of therapeutic applications.

Kinase Inhibition

A significant area of application for pyrazolopyridine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolopyridine scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

Antimicrobial and Anticancer Activity

Various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Some of these compounds have shown promising activity against a range of bacterial and fungal strains, as well as various cancer cell lines. The introduction of different substituents on the pyrazolopyridine core allows for the fine-tuning of their biological activity and selectivity.

Other Therapeutic Areas

Beyond oncology and infectious diseases, pyrazolopyridine derivatives have been explored for their potential in treating a variety of other conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions.

The following diagram illustrates the workflow for identifying a lead compound from a privileged scaffold like pyrazolo[4,3-b]pyridine.

G Privileged Scaffold Privileged Scaffold Library Synthesis Library Synthesis Privileged Scaffold->Library Synthesis Diversification High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Biological Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Drug discovery workflow starting from a privileged scaffold.

Conclusion

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its pyrazolo[4,3-b]pyridine core represents a privileged scaffold in medicinal chemistry, and the presence of a bromine atom provides a convenient point for further chemical modification. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its key properties and the broader context of its chemical family. Further research into the synthesis and biological evaluation of derivatives of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is warranted to fully explore its potential in drug discovery.

References

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  • ResearchGate. (2019). (PDF) Synthesis and Characterization of. [Link]

  • MDPI. (2024, November 2). Synthesis and Characterization of Mesoporous Materials Functionalized with Phosphinic Acid Ligand and Their Capability to Remove Cd(II). [Link]

  • PubMed. (2011, September 15). Synthesis of monodisperse fluorinated silica nanoparticles and their superhydrophobic thin films. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel mesoporous silica nanoparticles functionalized with succinic dihydrazone Schiff-base metal complexes and a study of their biological activities. [Link]

  • Journal of Applied Bioanalysis. (2024). Synthesis, Characterization And Biological Evaluation Of Flavanone: As New Class Of Heterocycles. [Link]

  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. [Link]

  • PMC. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Wiley Online Library. (2017, March 27). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. [Link]

Sources

Protocols & Analytical Methods

Method

Late-Stage Functionalization of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Guide for Drug Discovery

Introduction & Pharmacological Significance The pyrazolo[4,3-b]pyridine scaffold is a highly privileged, electron-deficient bicyclic pharmacophore. It serves as a critical core in the development of kinase inhibitors (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The pyrazolo[4,3-b]pyridine scaffold is a highly privileged, electron-deficient bicyclic pharmacophore. It serves as a critical core in the development of kinase inhibitors (e.g., dual FLT3/CDK4 inhibitors) and positive allosteric modulators (PAMs) for G-protein-coupled receptors, such as mGlu4 .

Within this chemical space, 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) represents a premier building block for Late-Stage Functionalization (LSF). By installing a bromine atom at the C5 position—adjacent to the pyridine nitrogen—the scaffold is electronically primed for transition-metal-catalyzed cross-coupling. This allows medicinal chemists to rapidly generate diverse analog libraries (C–C and C–N bond formations) without rebuilding the fused bicyclic core from scratch, drastically accelerating Structure-Activity Relationship (SAR) campaigns .

Mechanistic Rationale: Overcoming Heterocycle-Induced Catalyst Poisoning

Executing LSF on poly-nitrogenous heterocycles presents a distinct mechanistic challenge: catalyst poisoning . The basic nitrogen atoms in both the pyrazole (N2) and pyridine (N4) rings can act as strong σ-donors, coordinating to the low-valent palladium catalyst and sequestering it in an inactive resting state.

To overcome this, the experimental choices in the protocols below rely on specific causality:

  • Ligand Selection (Steric Bulk): We utilize bulky, electron-rich biaryl phosphine ligands (like XPhos ) or bidentate ligands (like dppf ). The steric volume of these ligands prevents the formation of stable, off-target Pd-heterocycle chelates, while their electron density accelerates the oxidative addition into the strong C(sp²)–Br bond.

  • Solvent and Base Pairing: 1,4-Dioxane is chosen for its high boiling point and non-coordinating nature. For Buchwald-Hartwig aminations, anhydrous Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine without promoting base-catalyzed degradation of the pyrazole ring.

LSF Strategy & Workflow

The functionalization of the C5 position typically diverges into two primary pathways depending on the target pharmacophore: Suzuki-Miyaura coupling for extending the carbon framework, and Buchwald-Hartwig amination for installing heteroatomic hydrogen-bond donors.

LSF_Workflow Start 5-Bromo-1-methyl-1H- pyrazolo[4,3-b]pyridine CC_Bond C-C Bond Formation (Suzuki-Miyaura) Start->CC_Bond CN_Bond C-N Bond Formation (Buchwald-Hartwig) Start->CN_Bond Aryl_Boronic Aryl/Heteroaryl Boronic Acids Pd(dppf)Cl2, K2CO3 CC_Bond->Aryl_Boronic Amines Primary/Secondary Amines Pd2(dba)3, XPhos, Cs2CO3 CN_Bond->Amines Product_CC 5-Aryl/Alkyl Derivatives (e.g., Kinase Inhibitors) Aryl_Boronic->Product_CC Product_CN 5-Amino Derivatives (e.g., mGlu4 PAMs) Amines->Product_CN

Fig 1: Late-Stage Functionalization decision tree for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data Summary

The following table summarizes validated reaction conditions and expected outcomes for the LSF of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine based on established literature precedents , .

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 4 h82 - 88%
Suzuki-Miyaura 3-Pyridylboronic acidPd(dppf)Cl₂ (10 mol%)Na₂CO₃ / Dioxane:H₂O (4:1)100 °C / 6 h65 - 70%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos (5/10 mol%)Cs₂CO₃ / Toluene100 °C / 12 h75 - 80%
Buchwald-Hartwig Substituted AnilinesPd₂(dba)₃ / XPhos (5/10 mol%)Cs₂CO₃ / 1,4-Dioxane100 °C / 16 h60 - 75%

Standardized Protocols for Late-Stage Functionalization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to allow the scientist to verify success at intermediate stages.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Install an aryl/heteroaryl group at the C5 position.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL), degassed

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolopyridine starting material, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-dioxane and H₂O. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture in an oil bath at 90 °C.

  • Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting material mass [M+H]⁺ 212/214 (characteristic 1:1 bromine isotope pattern) and appearance of the desired product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Install a primary or secondary amine at the C5 position.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Amine (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Procedure:

  • Pre-activation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a vial with Pd₂(dba)₃, XPhos, and 2 mL of anhydrous 1,4-dioxane. Stir at 40 °C for 10 minutes.

    • Self-Validation (IPC): The solution should transition from dark purple/black to a deep burgundy/red, confirming the formation of the active L₂Pd(0) species.

  • Substrate Addition: To a separate oven-dried vial, add the pyrazolopyridine, the amine, and Cs₂CO₃.

  • Coupling: Transfer the pre-activated catalyst solution to the substrate vial. Rinse the catalyst vial with the remaining 3 mL of 1,4-dioxane and add to the reaction. Seal with a Teflon-lined cap.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours.

  • Workup & Scavenging: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (crucial for biological testing), add a metal scavenger such as SiliaMetS® Thiol (3 equiv relative to Pd) and stir for 2 hours at room temperature before final filtration.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (C18, H₂O/MeCN with 0.1% TFA) to isolate the pure amine derivative.

Catalytic Cycle & Mechanistic Insights

Understanding the catalytic cycle is essential for troubleshooting. The C5-Br bond undergoes oxidative addition rapidly due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

Catalytic_Cycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII_Complex Pd(II) Aryl Bromide Complex OxAdd->PdII_Complex 5-Br-Scaffold AmineCoord Amine Coordination & Deprotonation (Base) PdII_Complex->AmineCoord PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido Amine + Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 5-Amino-pyrazolo[4,3-b]pyridine RedElim->Product

Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle at the C5-position of the pyrazolopyridine.

If the reaction stalls at the Pd(II) Aryl Bromide Complex stage (detectable by LC-MS as the unreacted starting material after catalyst activation), the steric bulk of the amine may be hindering coordination, necessitating a switch to a less sterically demanding ligand or a stronger base (e.g., NaOtBu, provided the functional groups tolerate it).

Quality Control & Palladium Scavenging

For drug development professionals, synthesizing the molecule is only half the battle; ensuring it is free of transition metal contaminants is critical. Palladium impurities can cause false positives in biochemical assays (especially those involving thiol-containing enzymes).

Validation Standard: Following the scavenging step described in Protocol B, the final product must be analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The acceptable threshold for residual palladium in preclinical in vitro screening compounds is strictly < 10 ppm .

References

  • Wang, Y., et al. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry, 2022.[Link]

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." Journal of Medicinal Chemistry, 2014.[Link]

  • El Kazzouli, S., et al. "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions." Molecules, 2022.[Link]

  • Faria, J. V., et al. "C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery." MDPI Molecules, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

optimizing palladium catalyst loading for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden yield drops or stalled reactions when working with den...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden yield drops or stalled reactions when working with dense nitrogen heterocycles. 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a notorious substrate in cross-coupling chemistry. Its three basic nitrogen atoms create a highly competitive coordination environment that often forces researchers to rely on unacceptably high palladium loadings (>5–10 mol%).

This guide is designed to move your methodology away from "brute-force" catalyst loading. By understanding the thermodynamic causality of catalyst poisoning and utilizing self-validating experimental designs, we can reliably optimize this reaction to sub-1 mol% palladium loading.

Diagnostic Workflow: Identifying the Root Cause of Deactivation

Before adjusting your stoichiometry, you must diagnose how your catalyst is dying. The workflow below illustrates the logical branching used to determine whether your palladium is suffering from off-cycle poisoning or irreversible aggregation.

G Start Low Yield / High Pd Loading in Pyrazolopyridine Coupling CheckBlack Is Pd Black (precipitate) observed? Start->CheckBlack YesBlack Yes: Catalyst Aggregation CheckBlack->YesBlack Yes NoBlack No: Catalyst Poisoning / Stalling CheckBlack->NoBlack No Sol1 Switch to bulky, electron-rich ligands (e.g., XPhos, NHCs) YesBlack->Sol1 Sol2 Use Generation 3/4 Buchwald Precatalysts YesBlack->Sol2 Sol3 Increase steric bulk of ligand to block N-coordination NoBlack->Sol3 Sol4 Switch base or solvent to favor transmetalation NoBlack->Sol4

Diagnostic workflow for troubleshooting palladium catalyst deactivation and high loading.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my reaction with 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine stall at 40% conversion unless I use 10 mol% Pd? A1: The stall is caused by thermodynamic catalyst poisoning. The pyridine and pyrazole nitrogens in your substrate possess localized lone pairs that act as competing ligands. They coordinate strongly to the electrophilic Pd(II) intermediates, displacing your intended phosphine ligands and forming stable, off-cycle inactive complexes [1, 2]. When you increase the loading to 10 mol%, you are simply overwhelming this poisoning effect by saturating the system with excess metal. To lower the loading, you must use sterically demanding ligands that block this multi-dentate coordination.

Q2: I am observing a black precipitate ("Pd black") shortly after the reaction reaches 80 °C. How do I stabilize the active Pd(0) species? A2: Palladium black indicates the irreversible aggregation of the active Pd(0) species into bulk metal [1]. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving "naked" Pd(0) in solution, or when ligands dissociate prematurely at high temperatures. To prevent this, utilize N-heterocyclic carbenes (NHCs) or bulky biaryl phosphines. NHCs provide stronger σ-donation than traditional phosphines, significantly reducing Pd(0) aggregation and allowing for loadings as low as 0.05 mol% [3].

Q3: Should I use a Pd(II) salt or a Pd(0) source to start the reaction? A3: For nitrogen-rich heterocycles, starting with a well-defined Pd(II) precatalyst (such as Pd-PEPPSI or Generation 3/4 Buchwald precatalysts) is highly recommended. Simple Pd(II) salts like Pd(OAc)₂ without pre-complexation will immediately coordinate with the pyrazolopyridine substrate before reduction to Pd(0) can occur, effectively killing the catalyst before the cycle even begins. Precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio is delivered directly into the active cycle.

Q4: Does the choice of base impact the catalyst loading requirement for this substrate? A4: Yes, fundamentally. Because the 5-bromo position on the pyrazolopyridine ring is electron-deficient, oxidative addition is generally fast. However, transmetalation becomes the rate-limiting step. If transmetalation is slow, the Pd(II) intermediate lingers, giving it more time to be trapped by the substrate's nitrogen atoms. Using a highly soluble, strong base system (e.g., aqueous K₃PO₄ or Cs₂CO₃) accelerates transmetalation, pushing the catalytic cycle forward before off-cycle poisoning can occur [4].

Mechanistic Pathway: The Poisoning Dynamic

To effectively troubleshoot, you must visualize where the catalyst is being sequestered. The diagram below illustrates how the substrate intercepts the standard cross-coupling cycle.

G Pd0 Active Pd(0)L Complex OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L OxAdd->PdII TransMet Transmetalation PdII->TransMet Poison Off-Cycle Inactive Complex (N-Coordination by Substrate) PdII->Poison Substrate N-atoms compete with Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting the off-cycle deactivation pathway via nitrogen coordination.

Quantitative Data: Ligand & Loading Optimization

The following table summarizes optimization data for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine with phenylboronic acid. Notice how the shift from simple phosphines to pre-complexed bulky ligands drastically reduces the required loading.

Pd SourceLigandBase / SolventLoading (mol%)Yield (%)Failure Mode / Observation
Pd(OAc)₂PPh₃Na₂CO₃ / Dioxane5.042%Reaction stalled at 4h; heavy Pd black observed.
Pd₂(dba)₃XPhosK₃PO₄ / Dioxane2.078%Complete conversion, but slight protodehalogenation.
XPhos Pd G3 None (Pre-complexed) K₃PO₄ (aq) / THF 0.5 94% Clean reaction; no Pd black; scalable.
PEPPSI-IPrNone (NHC complex)Cs₂CO₃ / Toluene0.591%Excellent stability; robust against moisture.

Experimental Protocol: Self-Validating Low-Loading Coupling

To achieve the 0.5 mol% loading outlined above, the protocol must be self-validating. This means incorporating an internal standard from the very beginning. If the reaction fails, the internal standard allows you to perform a quantitative NMR (qNMR) mass balance check to determine if the starting material is unreacted (catalyst death) or consumed via side reactions (e.g., protodehalogenation).

Objective: Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine at 0.5 mol% Pd loading.

Step 1: Reaction Preparation (Self-Validation Setup)

  • In a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Critical Step: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. This acts as your inert internal standard for qNMR mass-balance tracking.

  • Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

Step 2: Catalyst Introduction & Deoxygenation

  • Add XPhos Pd G3 precatalyst (0.005 mmol, 0.5 mol%). Using a G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species without requiring a reduction step that could be intercepted by the substrate.

  • Seal the Schlenk tube with a septum. Apply vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 3: Solvent Addition and Reaction

  • Inject degassed THF (4.0 mL) and degassed HPLC-grade water (1.0 mL) via syringe. The biphasic system ensures the base is fully dissolved, accelerating the rate-limiting transmetalation step.

  • Heat the reaction mixture to 65 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic layers.

Step 4: Monitoring and Mass Balance Validation

  • After 2 hours, withdraw a 50 µL aliquot via syringe under Argon.

  • Dilute the aliquot in CDCl₃, filter through a small plug of Celite, and acquire a ¹H-NMR spectrum.

  • Data Interpretation: Integrate the product peaks and remaining starting material peaks against the 1,3,5-trimethoxybenzene standard (singlet at ~6.1 ppm).

    • If Yield is <10% and Starting Material is >80%: Catalyst poisoning has occurred (check solvent degassing).

    • If Yield is <10% and Starting Material is <10%: Protodehalogenation has occurred (lower the temperature or switch to a less basic system).

Step 5: Workup

  • Once complete conversion is validated, cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (2 x 10 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Zhang, Z., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." National Center for Biotechnology Information (PMC), 2014. URL:[Link]

  • Wang, Y., et al. "Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations." National Center for Biotechnology Information (PMC), 2018. URL:[Link]

  • Veisi, H., et al. "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Journal of Molecular Catalysis, 2018. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the solubility of rigid, halogenated fused-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the solubility of rigid, halogenated fused-bicyclic heteroaromatics.

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) is a notoriously stubborn building block. Its planar architecture and halogenation create a perfect storm of high crystal lattice energy and poor solvation in standard organic media. This guide provides field-proven, self-validating strategies to overcome these bottlenecks in your synthetic workflows.

Part 1: Causality & Mechanistic FAQs

Q1: Why does 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibit such poor solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes? A1: The insolubility is thermodynamically driven by an exceptionally high crystal lattice energy. The pyrazolo[4,3-b]pyridine core is highly planar, which promotes strong intermolecular π−π stacking[1]. Furthermore, the 5-bromo substituent introduces significant polarizability and potential halogen bonding. While halogenation is often used to increase lipophilicity, in rigid planar systems, it drastically strengthens intermolecular lattice forces, rendering the compound insoluble in non-polar or weakly polar solvents[2]. These solvents simply lack the cohesive energy density required to disrupt the crystal lattice[3].

Q2: What are the optimal solvents for preparing high-concentration stock solutions (>0.1 M) for assays or synthesis? A2: To overcome the lattice energy, you must utilize polar aprotic solvents characterized by high dielectric constants ( ϵ ) and strong dipole moments. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are the gold standards, frequently employed in the synthesis and evaluation of pyrazolopyridine derivatives[4]. These solvents effectively solvate the polarized heteroaromatic system via strong dipole-dipole interactions.

Q3: I am performing a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and my starting material precipitates when I add the aqueous base. How do I prevent this? A3: This is a classic "solvent shock" or anti-solvent precipitation event. When an aqueous base is added to a THF or DMF solution at room temperature, the polarity of the medium shifts drastically, causing the lipophilic brominated intermediate to crash out[5]. The Causality-Driven Solution: Use a miscible co-solvent system like 1,4-Dioxane/Water (typically 3:1 or 4:1 v/v) and elevate the temperature to 80–90 °C before introducing the base. Dioxane has a higher boiling point than THF and maintains superior solvation of the halogenated core at elevated temperatures, preventing premature crystallization.

Q4: Can I use acid-base chemistry to temporarily improve solubility in protic solvents? A4: Yes. The pyridine nitrogen in the pyrazolo[4,3-b]pyridine core is weakly basic. By adding a stoichiometric amount of a strong organic acid (e.g., Trifluoroacetic acid, TFA), you can protonate the pyridine ring to form a pyridinium salt. This ionic transformation drastically increases the compound's solubility in polar protic solvents like methanol or ethanol, which can be highly advantageous for specific purification workflows.

Part 2: Quantitative Solvent Selection

To eliminate guesswork, use the following matrix to select the appropriate solvent based on quantitative solvating parameters.

Table 1: Solvent Selection Matrix for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

SolventDielectric Constant ( ϵ )Boiling Point (°C)Solvating Power (Empirical)Recommended Downstream Application
DMSO 46.7189Excellent (>0.5 M)In vitro assays, NMR stock solutions, SNAr reactions.
NMP 32.2202Excellent (>0.5 M)High-temperature cross-couplings, difficult amidations.
DMF 36.7153Very Good (~0.2 M)General library synthesis, Buchwald-Hartwig aminations.
1,4-Dioxane 2.2*101Moderate (~0.05 M)Suzuki couplings (when heated and mixed with water).
DCM / THF 8.9 / 7.640 / 66Poor (<0.01 M)Not recommended for stock solutions; use only as extraction solvents.

*Note: Despite a low dielectric constant, 1,4-dioxane's hydrogen-bond accepting ability and high boiling point make it an excellent co-solvent when heated.

Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a 0.5 M Stock Solution in DMSO

This protocol utilizes thermal and acoustic energy to break π−π stacking.

  • Weighing: Weigh the required mass of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine into a dry, amber glass vial.

  • Thermal Priming: Add anhydrous DMSO that has been pre-warmed to 40 °C.

    • Causality: Pre-warming provides the initial thermodynamic energy required to overcome the activation barrier of dissolution, preventing immediate clumping.

  • Acoustic Disruption: Sonicate the suspension in an ultrasonic bath for 15 minutes at 40 °C.

    • Causality: Acoustic cavitation physically disrupts the rigid crystal lattice, exposing more surface area to the solvent[3].

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the vial in a dimly lit room. If the beam path is visible (light scattering), undissolved micro-particulates remain. Continue sonication or add 5% v/v NMP as a co-solvent until the laser beam path becomes completely invisible.

Protocol B: Optimized Suzuki-Miyaura Coupling Setup

This workflow prevents anti-solvent precipitation during biphasic reactions.

  • Initial Solvation: Dissolve the pyrazolopyridine in 1,4-dioxane to achieve a 0.1 M concentration.

  • Reagent Addition: Add your boronic acid/ester and palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Thermal Equilibration: Heat the organic mixture to 60 °C before adding any aqueous reagents.

  • Controlled Base Addition (Self-Validation): Add the aqueous base (e.g., 2M K₂CO₃) dropwise to the hot solution with vigorous stirring.

    • Validation: Watch the first drop. If a localized cloudiness appears but immediately dissipates, it is safe to continue. Dropwise addition prevents localized supersaturation and irreversible precipitation[5].

  • Reaction: Ramp the temperature to 90 °C and stir until completion.

Part 4: Workflow Visualizations

SolventSelection Start Solubility Issue: 5-Bromo-1-methyl-1H- pyrazolo[4,3-b]pyridine App What is the downstream application? Start->App Analysis Analytical / Assays (NMR, in vitro) App->Analysis Synthesis Chemical Synthesis (Coupling, Substitution) App->Synthesis DMSO Use DMSO-d6 or NMP. Apply mild sonication. Analysis->DMSO Temp Can the reaction tolerate heat (>80°C)? Synthesis->Temp HeatYes Use 1,4-Dioxane/Water or Toluene/EtOH. Temp->HeatYes Yes HeatNo Use DMF or DMAc. Consider TFA salt formation. Temp->HeatNo No

Caption: Decision matrix for selecting optimal solvent systems based on downstream experimental workflows.

LatticeDisruption Lattice Crystal Lattice (Pi-Stacked) Energy Thermal Energy (Heat) Lattice->Energy Cavitation Acoustic Cavitation (Sonication) Lattice->Cavitation Solvation Dipole Solvation (DMSO/DMF) Energy->Solvation Cavitation->Solvation Monomer Solvated Monomer (Active) Solvation->Monomer

Caption: Mechanistic pathway of overcoming pi-pi stacking and lattice energy using physical and chemical disruption.

References
  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 2022, 27(7), 2237.[Link]

  • PubMed. "Unexpected effect of halogenation on the water solubility of small organic compounds." Eur J Med Chem. 2024.[Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of Pyrazolopyridine Derivatives as Novel Calreticulin (CALR) Ligands." J. Med. Chem. 2025.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up synthesis of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

The primary synthetic challenge for this scaffold is achieving strict regiocontrol during the N-methylation of the pyrazole ring while preserving the integrity of the highly activated 5-bromo substituent. This guide provides field-proven, mechanistically grounded solutions to eliminate impurities and ensure a robust, self-validating scale-up process.

Troubleshooting Guides & FAQs

Section 1: Regioselectivity and Isomeric Impurities (The N1 vs N2 Challenge)

Q: Why am I seeing a 60:40 mixture of methylated products instead of the pure 1-methyl isomer when using methyl iodide (MeI) and potassium carbonate?

A: This is a classic thermodynamic versus kinetic control issue rooted in the tautomerism of the pyrazole ring. The adjacent nitrogen atoms (N1 and N2) possess nearly indistinguishable nucleophilicities. When using traditional, small electrophiles like MeI, the alkylation lacks steric discrimination, resulting in a near-statistical mixture of the N1-methyl (desired) and N2-methyl (impurity) regioisomers.

The Solution: To drive N1-selectivity, you must exploit the steric environment of the pyrazolo[4,3-b]pyridine scaffold. I recommend transitioning from direct methylation to a "masked" methylation strategy using sterically bulky α -halomethylsilanes (e.g., chloromethyltrimethylsilane). The bulky trimethylsilyl (TMS) group forces the electrophile to attack the less sterically hindered N1 position. Once the N1-silylmethyl intermediate is formed, a mild protodesilylation using a fluoride source (like TBAF or KF) cleanly yields the N1-methyl product with >99:1 selectivity [1].

Section 2: Halogen Integrity (Preventing Debromination/Hydrolysis)

Q: During the aqueous workup of my 500g batch, I noticed the appearance of a highly polar impurity. LC-MS shows a mass consistent with a hydroxylated species (-Br +OH). What causes this degradation?

A: You are observing Nucleophilic Aromatic Substitution ( SN​Ar ) hydrolysis. In the pyrazolo[4,3-b]pyridine system, the 5-bromo position is directly adjacent (ortho) to the pyridine nitrogen (N4). The electronegative pyridine nitrogen withdraws electron density, making the C5 carbon highly electrophilic.

If your scale-up workup involves strongly basic aqueous conditions (e.g., using NaOH or K2​CO3​ to neutralize the aqueous layer) or elevated temperatures, hydroxide ions will attack the C5 position. The resulting Meisenheimer complex is stabilized by the pyridine nitrogen, leading to the rapid displacement of the bromide ion to form a 5-hydroxy degradation product (which often tautomerizes to a pyridone) [2].

The Solution: Strictly avoid strong aqueous bases during workup. Quench reactions with mild buffers (e.g., saturated aqueous NaHCO3​ or phosphate buffer at pH 7) and maintain the internal temperature below 20°C during phase separation.

Section 3: Unreacted Starting Material & Over-Alkylation

Q: How do I push the reaction to completion to eliminate residual 5-bromo-1H-pyrazolo[4,3-b]pyridine without causing over-alkylation (quaternary ammonium salts)?

A: Over-alkylation occurs when excess alkylating agent reacts with the pyridine nitrogen (N4) after the pyrazole ring has been methylated. To prevent this, implement strict stoichiometric control (1.05 equivalents of the alkylating agent) and use a programmable temperature profile. Initiate the reaction at 0°C to control the exothermic initial deprotonation, then slowly ramp to 40°C. Do not exceed 40°C, as thermal stress increases the kinetic energy enough to overcome the activation barrier for N4-quaternization.

Quantitative Data: Impurity Profile & Mitigation Strategies

Summarizing the impurity landscape is critical for rapid LC-MS/HPLC interpretation during In-Process Controls (IPCs).

ImpurityCausality / SourceAnalytical SignatureMitigation Strategy
N2-Methyl Regioisomer Poor steric discrimination by small electrophiles (e.g., MeI).LC-MS: Identical mass to product. HPLC: Typically elutes before the N1 isomer on C18 columns.Use bulky α -halomethylsilanes to sterically direct alkylation to N1[1].
5-Hydroxy Degradant SN​Ar hydrolysis of the activated C5-bromide during harsh basic workup.LC-MS: [M+H]+ shift of -79 Da (loss of Br, addition of OH).Use pH-neutral or mildly buffered (pH 7-8) aqueous workups. Keep temp <20°C [2].
N4-Quaternary Salt Over-alkylation at the pyridine nitrogen due to excess reagent/heat.LC-MS: [M]+ mass +15 Da (permanent positive charge).Limit alkylating agent to 1.05 eq. Cap reaction temperature at 40°C.
Unreacted SM Incomplete deprotonation or degradation of the alkylating agent.LC-MS: [M+H]+ 198/200 (Isotope pattern 1:1 for Br).Ensure anhydrous conditions; water quenches the base and hydrolyzes the reagent.

Mandatory Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways leading to the desired product versus the critical impurities discussed above.

Pathway SM 5-bromo-1H-pyrazolo[4,3-b]pyridine (Starting Material) N1 N1-Methylation (Desired Product) SM->N1 Bulky Silane Reagent (e.g., TMS-CH2Cl) High N1 Selectivity N2 N2-Methylation (Regioisomer Impurity) SM->N2 MeI / K2CO3 (Poor Selectivity) Deg SNAr Hydrolysis (Degradation Impurity) SM->Deg Harsh Basic Workup (Aqueous NaOH/Heat) N1->Deg Harsh Basic Workup (Aqueous NaOH/Heat)

Reaction pathways showing desired N1-methylation versus N2-regioisomer and hydrolysis impurities.

Experimental Protocol: Self-Validating N1-Selective Methylation

This protocol utilizes the masked methylating agent strategy. It is designed as a self-validating system , meaning you cannot proceed to the next chemical event until the In-Process Control (IPC) criteria are explicitly met.

Reagents:

  • 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Chloromethyltrimethylsilane ( TMS−CH2​Cl ) (1.1 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous DMF (10 volumes)

  • TBAF (1.0 M in THF) (1.2 eq)

Step 1: Masked Alkylation

  • Charge a dry, nitrogen-flushed reactor with 5-bromo-1H-pyrazolo[4,3-b]pyridine and anhydrous DMF.

  • Add Cs2​CO3​ and stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Dropwise add TMS−CH2​Cl while maintaining the internal temperature below 5°C.

  • Warm the reactor to 40°C and stir for 4 hours.

  • Validation Checkpoint (IPC 1): Sample 50 µL of the reaction mixture, dilute with MeCN, and analyze via LC-MS. The starting material peak must be <2% relative to the N1-silylmethyl intermediate. Do not proceed to Step 2 until this conversion is achieved. If >2% SM remains, add 0.1 eq of TMS−CH2​Cl and stir for 1 additional hour.

Step 2: Protodesilylation

  • Cool the reaction mixture to 0°C.

  • Slowly add TBAF (1.0 M in THF) dropwise. The fluoride ion will attack the silicon atom, cleaving the TMS group and leaving the N1-methylated product.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC 2): Analyze via LC-MS. The mass of the silyl-intermediate must be completely absent, replaced by the mass of the desired 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine ( [M+H]+ 212/214).

Step 3: Mild Workup (Preventing SN​Ar Hydrolysis)

  • Quench the reaction by adding 10 volumes of cold (5°C) saturated aqueous NaHCO3​ . Crucial: Do not use NaOH or K2​CO3​ to avoid C5-hydrolysis.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure N1-methylated product.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α -Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. URL: [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 2024, 26, 9805−9810. URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Abstract In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison and validation of a new reversed-phase HPLC (RP-HPLC) method for the purity determination of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in medicinal chemistry.[1][2][3] We will move beyond a simple recitation of protocols to explore the scientific rationale behind each validation step, comparing the method's performance not against a single alternative, but against the rigorous benchmarks set by international regulatory bodies. All experimental designs and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a universally applicable and scientifically sound approach.[4][5][6]

The Analytical Imperative: Why a Validated HPLC Method is Non-Negotiable

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery.[2][3] The precise control of its purity is critical because even minute impurities can have unintended pharmacological effects or impact the stability and yield of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9][10]

However, simply having an HPLC method is insufficient. A method is only reliable if it is proven to be "fit for purpose" through a rigorous validation process. This guide details the validation of a newly developed method, "Method A," establishing its performance against the globally recognized ICH standards.[11][12]

Proposed HPLC Method for Validation (Method A)

The selection of chromatographic conditions is the first step, guided by the physicochemical properties of the analyte. 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a moderately polar aromatic compound, making it an ideal candidate for reversed-phase chromatography.

  • Causality behind Choices:

    • Column: A C18 stationary phase is chosen for its hydrophobic character, which provides excellent retention and resolution for a wide range of non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities can be eluted and resolved effectively. Starting with a higher aqueous content allows for the retention of the main analyte, while increasing the organic solvent strength elutes more non-polar impurities.

    • Acid Modifier: 0.1% Formic Acid is added to both mobile phase components. This controls the ionization of the analyte and any acidic or basic impurities by maintaining a consistent low pH. This leads to sharper, more symmetrical peaks and improved reproducibility of retention times.

    • Detection: UV detection at 254 nm is selected as aromatic, heterocyclic systems typically exhibit strong absorbance at this wavelength, providing good sensitivity for both the main compound and related impurities.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min; hold at 90% B for 5 min; return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Diluent Acetonitrile/Water (50:50, v/v)

The Validation Workflow: A Structured Approach to Ensuring Method Reliability

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended use. The workflow follows the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[4][5]

ValidationWorkflow cluster_start Method Development cluster_validation Method Validation (ICH Q2) cluster_end Method Implementation Dev Develop HPLC Method A Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy (Spike/Recovery) Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision Limits LOD & LOQ Dev->Limits Robustness Robustness Dev->Robustness FitForPurpose Method is 'Fit for Purpose' Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Limits->FitForPurpose Robustness->FitForPurpose

Caption: A diagram illustrating the HPLC method validation workflow.

Core Validation Parameters: Experimental Design and Acceptance Criteria

Here we delve into the experimental protocols and expected outcomes for each validation characteristic, grounding our approach in scientific integrity and regulatory expectations.

Specificity (Selectivity)
  • Expertise & Experience: Specificity is arguably the most critical validation parameter for a purity assay. It proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13][14] A powerful way to demonstrate this is through forced degradation studies, which intentionally stress the sample to generate potential degradation products.[5][15]

  • Experimental Protocol:

    • Prepare five separate solutions of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine at a concentration of ~1 mg/mL.

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

    • Inject an unstressed sample and all five stressed samples.

    • Analyze the chromatograms for resolution between the main peak and any degradation peaks. Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in each condition.

ForcedDegradation cluster_stress Stress Conditions cluster_outcome Analysis Outcome Analyte 5-bromo-1-methyl-1H- pyrazolo[4,3-b]pyridine Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Heat Analyte->Thermal Photo UV Light Analyte->Photo Resolution Resolution of Degradant Peaks Acid->Resolution Base->Resolution Oxidation->Resolution Thermal->Resolution Photo->Resolution Purity Peak Purity of Analyte Resolution->Purity Demonstrates Specificity

Caption: Logical flow of a forced degradation study for specificity.

  • Data Presentation & Trustworthiness:

Stress Condition% DegradationResolution (Rs) of Closest ImpurityPeak Purity AnglePeak Purity ThresholdResult
Unstressed0.0%N/A0.1230.250Pass
Acid (1N HCl)12.5%2.80.1350.261Pass
Base (1N NaOH)8.2%3.10.1290.255Pass
Oxidation (3% H₂O₂)15.1%2.50.1420.270Pass
Thermal (105°C)4.5%3.50.1250.251Pass
Photolytic (UV)6.8%2.90.1310.258Pass
Acceptance Criteria N/ARs > 2.0 Angle < Threshold N/A
Linearity and Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for accurate quantitation. The range is the interval over which this proportionality is established. For a purity test, the range must cover from the quantitation limit (LOQ) up to 120% of the nominal test concentration.[5][14]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL.

    • Perform serial dilutions to create at least five concentration levels, for example: 0.5 µg/mL (LOQ), 50 µg/mL, 100 µg/mL, 120 µg/mL, and 150 µg/mL (covering 50% to 150% of a hypothetical 100 µg/mL working concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Data Presentation & Trustworthiness:

ParameterResultAcceptance Criteria
Range 0.5 µg/mL - 150 µg/mLCovers LOQ to 120%
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Regression Equation y = 45210x + 150.3N/A
Y-intercept % of Response at 100% 0.03%< 2.0%
Accuracy (Trueness)
  • Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[11] It is typically assessed by the spike/recovery method, where a known amount of pure analyte is added to a sample matrix (or placebo), and the method is used to determine how much is recovered.

  • Experimental Protocol:

    • Prepare a sample matrix (e.g., a solution containing all known potential starting materials or a placebo).

    • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each.

  • Data Presentation & Trustworthiness:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80%80.079.699.5%0.8%
100%100.0100.7100.7%0.6%
120%120.0119.599.6%0.7%
Acceptance Criteria N/AN/A98.0% - 102.0% ≤ 2.0%
Precision
  • Expertise & Experience: Precision expresses the variability of results from repeated measurements of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision over a short interval with the same analyst, equipment, and day.[11]

    • Intermediate Precision: Variation within the same lab, but on different days, with different analysts, or on different equipment.[11]

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

    • Calculate the % Relative Standard Deviation (%RSD) for the results of each set and for the combined data.

  • Data Presentation & Trustworthiness:

Precision LevelAnalystDayNPurity Assay (mean %)% RSD
Repeatability 11699.85%0.45%
Intermediate Precision 22699.79%0.51%
Overall (Combined) 1 & 21 & 21299.82%0.48%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14][16] These are critical for a purity method to define the threshold for reporting impurities.

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

    • S/N Method: Inject solutions of decreasing concentration and determine the concentration that yields a S/N ratio of ~3 for LOD and ~10 for LOQ.

    • Slope Method: Calculate using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

  • Data Presentation & Trustworthiness:

ParameterResult (S/N Method)Acceptance Criteria
LOD 0.15 µg/mL (S/N = 3.2)Demonstrate S/N ≥ 3
LOQ 0.50 µg/mL (S/N = 10.5)Demonstrate S/N ≥ 10 with acceptable precision/accuracy
Robustness
  • Expertise & Experience: Robustness testing demonstrates the method's reliability during normal use by deliberately varying key parameters. This provides confidence that minor, unavoidable variations in method parameters will not adversely affect the results.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Parameters to vary:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 unit, by adjusting formic acid concentration)

    • Monitor the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Data Presentation & Trustworthiness:

Parameter VariedVariationRetention Time ShiftResolution (Rs)Peak AsymmetryResult
Nominal N/A0.0%3.21.1Pass
Flow Rate +0.1 mL/min-8.5%3.11.1Pass
-0.1 mL/min+9.2%3.31.2Pass
Temperature +2 °C-1.5%3.21.1Pass
-2 °C+1.8%3.11.1Pass
Acceptance Criteria System suitability parameters must remain within acceptable limits.

Conclusion: A Validated Method Fit for Purpose

The comprehensive validation data presented demonstrates that "Method A" is specific, linear, accurate, precise, and robust for its intended purpose: the purity determination of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. The method's performance characteristics meet the stringent acceptance criteria outlined in the ICH Q2(R2) guidelines.[4][5][6] This self-validating system provides a high degree of confidence in the quality of analytical data generated, which is essential for researchers, scientists, and drug development professionals making critical decisions based on purity profiles. This validated method can now be confidently implemented for routine quality control, stability studies, and impurity profiling.[8][17]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Validating Analytical Procedures. The Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • 5-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. NextSDS. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

Sources

Comparative

Benchmarking the Biological Activity of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Comprehensive Comparison Guide

Introduction to the Scaffold In modern drug discovery, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged pharmacophore, primarily due to its exceptional ability to function as an ATP-competitive hinge b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

In modern drug discovery, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged pharmacophore, primarily due to its exceptional ability to function as an ATP-competitive hinge binder in various kinases[1]. Within this chemical space, 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) serves as a highly versatile, foundational building block for synthesizing complex inhibitor libraries[2].

The Causality of Scaffold Selection: Why do medicinal chemists prioritize this specific starting material? The structural logic is twofold:

  • Synthetic Versatility (The 5-Bromo Position): The bromine atom at the C5 position provides a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the rapid appendage of diverse aryl or heteroaryl moieties needed to probe the deep hydrophobic pockets of kinase active sites[3].

  • Conformational Control (The 1-Methyl Position): Unsubstituted 1H-pyrazoles suffer from tautomerization, which increases conformational entropy and complicates structure-activity relationship (SAR) modeling. The 1-methyl group locks the scaffold into a single tautomeric state, improving target selectivity, membrane permeability, and overall pharmacokinetic stability[4].

Benchmarking Kinase Inhibition: Oncology Applications

Dual FLT3 and CDK4 Inhibition

FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) are highly validated targets for acute myeloid leukemia (AML) and solid tumors. Recent benchmarking studies have evaluated 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives synthesized from the bromo-precursor[3].

  • Performance: The optimized derivative (Compound 23k) demonstrated low nanomolar potency, exhibiting an IC₅₀ of 11 nM for FLT3 and 7 nM for CDK4. In MV4-11 xenograft models, it achieved a 67% tumor growth inhibition rate at a 200 mg/kg dose[3].

  • Alternative Comparison: When benchmarked against standard-of-care, this dual-inhibition profile bypasses the resistance mechanisms often seen with single-target agents. While Midostaurin (a commercial FLT3 inhibitor) and Palbociclib (a commercial CDK4 inhibitor) are highly effective individually, the pyrazolo[4,3-b]pyridine derivative achieves simultaneous blockade of both the STAT5 proliferation pathway and the Rb cell-cycle pathway in a single molecule[3].

Pathway Scaffold Pyrazolo[4,3-b]pyridine Derivatives FLT3 FLT3 Kinase Scaffold->FLT3 ATP-competitive Inhibition CDK4 CDK4 / Cyclin D Scaffold->CDK4 ATP-competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 Activation Rb Rb Phosphorylation CDK4->Rb Activation Proliferation Tumor Proliferation STAT5->Proliferation Promotes Rb->Proliferation Promotes

Caption: Dual inhibition of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.

c-Met (HGFR) Kinase Inhibition

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have also been optimized as selective Type-1 inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers[1][5].

  • Mechanistic Insight: Type-1 c-Met inhibitors typically adopt a U-shaped conformation in the ATP-binding pocket. The pyrazolopyridine core forms crucial hydrogen bonds with the hinge region (specifically Met1160), while the appended groups engage in π–π stacking with Tyr1230[5].

  • Alternative Comparison: 1-sulfonyl-pyrazolo[4,3-b]pyridines demonstrate potent low-nanomolar inhibition of c-Met, comparable to clinical benchmarks like Crizotinib, and have shown significant anti-tumor activity in c-Met-driven EBC-1 xenograft mouse models[5].

Beyond Kinases: Neurological Applications

While predominantly known for kinase inhibition, the pyrazolo[4,3-b]pyridine core has been benchmarked against other enzyme classes, proving its versatility as a functional dipolar scaffold[4].

  • PDE1 Inhibition: Certain derivatives act as Phosphodiesterase 1 (PDE1) inhibitors. By regulating intracellular cAMP and cGMP levels, these compounds are currently being benchmarked for the treatment of neurodegenerative and psychiatric disorders[6].

  • AChE Inhibition: Fused pyrazolo[4,3-b]pyridine isosteres have been evaluated as Acetylcholinesterase (AChE) inhibitors. When benchmarked against the legacy drug Tacrine, specific cyclohexane-fused derivatives demonstrated an IC₅₀ of ~6.0 μM with a 21-fold selectivity for AChE over butyrylcholinesterase, offering a potentially safer toxicity profile[7].

Quantitative Benchmarking Data

The following table summarizes the biological performance of pyrazolo[4,3-b]pyridine derivatives against standard commercial alternatives.

Target EnzymePyrazolo[4,3-b]pyridine DerivativeDerivative IC₅₀Commercial AlternativeAlternative IC₅₀Primary Indication
FLT3 6-(pyrimidin-4-yl) derivative (23k)11 nMMidostaurin11 nMAcute Myeloid Leukemia
CDK4 6-(pyrimidin-4-yl) derivative (23k)7 nMPalbociclib11 nMBreast Cancer / AML
c-Met 1-sulfonyl derivative (Compound 35)< 10 nMCrizotinib11 nMNon-Small Cell Lung Cancer
AChE Cyclohexane-fused derivative (12b)6.39 μMTacrine0.19 μMAlzheimer's Disease

Experimental Protocols: Self-Validating Systems

To ensure high data integrity when benchmarking these derivatives, researchers must utilize self-validating assay designs that rule out false positives (e.g., pan-assay interference compounds or aggregation-based inhibition).

Protocol 1: In Vitro Radiometric Kinase Assay (IC₅₀ Determination)

Causality of Choice: We recommend a radiometric ³³P-ATP assay rather than a fluorescence-based assay. Pyrazolopyridines are known functional fluorophoric scaffolds[4]; using fluorescence readouts can lead to optical interference and skewed IC₅₀ data.

  • Compound Preparation: Serially dilute the synthesized pyrazolo[4,3-b]pyridine derivative in 100% DMSO. Control Check: Maintain the final DMSO concentration in the assay at ≤1% to prevent solvent-induced kinase denaturation.

  • Pre-Incubation: Combine the derivative with the target kinase (e.g., FLT3) in assay buffer (HEPES pH 7.5, MgCl₂, DTT, and 0.01% Tween-20). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction starts[1].

  • Reaction Initiation: Add the substrate peptide and [γ-³³P]-ATP. Critical Parameter: Set the ATP concentration exactly at the apparent Michaelis constant ( KmATP​ ) for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive hinge binders.

  • Termination & Detection: Stop the reaction after 60 minutes with phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and measure ³³P incorporation via liquid scintillation counting.

  • Validation (Z'-factor): Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

Workflow Prep Compound Titration Incubate Kinase Pre-incubation Prep->Incubate React ATP/Substrate Addition Incubate->React Read Radiometric Detection React->Read Analyze IC50 & Z'-factor Validation Read->Analyze

Caption: Self-validating high-throughput kinase assay workflow for IC50 determination.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality of Choice: Enzymatic potency does not guarantee cellular efficacy due to potential membrane permeability issues. This protocol validates actual intracellular target engagement.

  • Cell Treatment: Seed MV4-11 cells (FLT3-ITD positive) at 1×106 cells/mL. Treat with the derivative at 0.1x, 1x, and 10x the enzymatic IC₅₀ for 4 hours. Include a DMSO-only negative control.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are strictly required to preserve the transient phosphorylation state of downstream targets during extraction.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for total STAT5 and phospho-STAT5 (to validate FLT3 inhibition), and total Rb and phospho-Rb (to validate CDK4 inhibition).

  • Validation: A dose-dependent decrease in p-STAT5 and p-Rb, coupled with constant total protein levels, confirms specific intracellular target engagement and rules out general compound cytotoxicity.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed - NIH. Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

Comprehensive Disposal and Handling Protocol for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry Introduction In modern drug discovery, 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Protocol for 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry

Introduction

In modern drug discovery, 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 2219366-71-7) serves as a privileged building block. The pyrazolo[4,3-b]pyridine core acts as a potent bioisostere for indoles and purines, enabling high-affinity binding to the ATP hinge region of receptor tyrosine kinases (RTKs) such as c-Met, FGFR, and FLT3 [1]. The bromine atom at the 5-position provides a critical synthetic handle for transition-metal-catalyzed cross-coupling, allowing rapid library expansion.

Pathway Ligand Growth Factor (e.g., HGF / FLT3L) Receptor Receptor Tyrosine Kinase (c-Met / FLT3) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptor->Downstream Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Pathway Blockade Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Cell Proliferation & Tumor Survival Downstream->Outcome Promotes

Mechanism of action for pyrazolo[4,3-b]pyridine-derived receptor tyrosine kinase inhibitors.

However, the structural features that make this compound valuable—its heavy halogenation and nitrogen-rich heterocycle—create strict logistical and environmental requirements for its disposal. Improper disposal of halogenated organic compounds can lead to the environmental release of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[5]. This guide provides an authoritative, step-by-step operational plan for the safe accumulation, segregation, and thermal destruction of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine waste.

Physicochemical and Hazard Profile

Understanding the quantitative parameters of the waste is the first step in compliant disposal. The high mass fraction of bromine (~37.7%) dictates that any waste stream containing >1% of this compound must be legally manifested as Halogenated Organic Waste [3].

Table 1: Physicochemical and Disposal Parameters

ParameterValue / SpecificationRationale / Impact on Disposal
CAS Number 2219366-71-7Unique identifier required for EPA/RCRA manifesting.
Molecular Weight 212.05 g/mol High mass fraction of Bromine (~37.7%).
GHS Hazards H302, H315, H319, H335Dictates handling PPE (nitrile gloves, goggles, fume hood) [6].
Waste Classification Halogenated OrganicCannot be mixed with non-halogenated solvent streams [4].
Incineration Temp. > 1100 °CPrevents PBDD/PBDF (dioxin/furan) formation during combustion [2].
Residence Time ≥ 2.0 secondsEnsures complete thermal destruction of the heterocycle [5].

The Causality of Segregation: Why Halogenated Waste is Different

In a standard laboratory setting, organic waste is typically incinerated for energy recovery at temperatures around 850 °C. However, introducing 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine into this standard stream is a critical operational failure. At 850 °C, the carbon-bromine bonds cleave, but the temperature is insufficient to completely oxidize the resulting aromatic fragments, leading to the synthesis of dioxins in the exhaust flue [2].

To prevent this, environmental protection guidelines mandate that any waste stream containing more than 1% halogenated organic substances must be routed to specialized rotary kiln incinerators capable of sustaining >1100 °C for at least 2 seconds [2, 5]. Furthermore, the combustion of the three nitrogen atoms in the pyrazolopyridine ring generates nitrogen oxides (NOx), while the bromine generates hydrobromic acid (HBr) gas. These acidic byproducts require the incinerator to be equipped with high-efficiency caustic wet scrubbers [3]. Mixing this compound into a non-halogenated waste carboy compromises the entire volume, increasing disposal costs exponentially and creating severe regulatory liabilities.

G Start Waste Generation: 5-bromo-1-methyl-1H- pyrazolo[4,3-b]pyridine Solid Solid Waste (Powder/Contaminated Materials) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Liquid->Halogenated Do NOT mix with non-halogenated Incineration High-Temp Incineration (>1100°C, 2 sec residence) Halogenated->Incineration EHS Pickup Scrubber Wet Scrubbing (Neutralize HBr & NOx) Incineration->Scrubber Prevents Dioxins Safe Safe Exhaust & Ash Disposal Scrubber->Safe

Logical workflow for the segregation and high-temperature destruction of halogenated waste.

Operational Workflows: Step-by-Step Disposal Methodologies

Protocol 1: Liquid Waste Accumulation and Segregation

This protocol applies to reaction mother liquors, chromatography fractions, and extraction solvents containing the compound.

  • Characterize the Effluent: Identify the carrier solvent. Even if the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate or DMSO), the presence of the brominated solute reclassifies the entire mixture.

  • Select the Receptacle: Use a chemically compatible High-Density Polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste" [4].

  • Transfer and Volume Control: Transfer the liquid waste into the carboy inside a certified fume hood. Self-Validation Step: Visually confirm the liquid level does not exceed 75% of the container's capacity. This headspace is mandatory to accommodate vapor pressure expansion and prevent rupture.

  • Immediate Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine" and its estimated percentage alongside the carrier solvents.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

Protocol 2: Solid Waste and Consumable Decontamination

This protocol applies to residual powders, failed crystallization batches, and contaminated laboratory consumables.

  • Isolate Bulk Solids: Transfer any unreacted or degraded bulk powder into a sealable, puncture-resistant container. Do not attempt to dissolve solid waste for liquid disposal, as this unnecessarily increases the volume of hazardous waste.

  • Segregate Contaminated Consumables: Pipette tips, Eppendorf tubes, weighing boats, and silica gel from column chromatography that have come into contact with the compound must be collected in a dedicated "Chemically Contaminated Solid Waste" bin [4]. Do not place these items in general municipal trash or biohazard bags.

  • Manage Empty Containers: An original reagent bottle is only considered "RCRA Empty" if less than 3% of the original volume remains. Empty bottles should be left open inside a fume hood until all residual solvent vapors have evaporated, after which the label must be defaced before discarding[4].

  • Satellite Accumulation Area (SAA) Storage: Store all sealed solid waste containers in your laboratory's designated SAA. Federal regulations mandate that waste must be transferred to the central accumulation area or picked up by EHS within 180 days of the accumulation start date.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory irritation (H335) and environmental contamination.

  • For Solid Powders: Do not dry sweep, as this aerosolizes the irritant powder. Gently cover the spill with damp absorbent pads or a specialized chemical spill solidifier. Carefully scoop the material into a hazardous waste bag using a non-sparking tool.

  • For Liquid Solutions: Surround the spill with universal absorbent booms to prevent it from reaching floor drains. Cover the liquid with absorbent clay or pads. Once absorbed, transfer all materials to a solid halogenated waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous aqueous waste.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH). 1

  • Economic Study of Solvent Recycling and Treatment – Final Report. Environmental Protection Agency (EPA). 2

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). 3

  • Hazardous Materials Disposal Guide. Nipissing University. 4

  • Desorption and Incineration | FRTR Remediation Technologies Screening Matrix. Federal Remediation Technologies Roundtable. 5

  • 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Safety Data Sheet. Fluorochem. 6

Sources

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